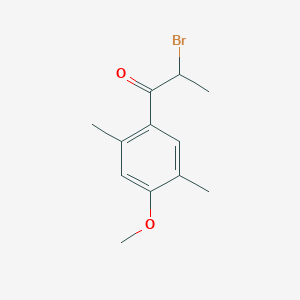

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one

描述

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one (CAS: 879053-70-0) is a brominated arylpropanone derivative characterized by a 4-methoxy-2,5-dimethylphenyl group attached to a propan-1-one chain with a bromine atom at the β-position (adjacent to the carbonyl group). Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 287.15 g/mol. The compound’s structure features electron-donating methoxy and methyl substituents on the aromatic ring, which influence its electronic and steric properties.

属性

IUPAC Name |

2-bromo-1-(4-methoxy-2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-7-6-11(15-4)8(2)5-10(7)12(14)9(3)13/h5-6,9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWUBMOUIVHXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one typically involves the bromination of 1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production on a larger scale .

化学反应分析

Types of Reactions

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Substitution: Formation of new compounds with different functional groups.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

科学研究应用

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in various biochemical assays and studies to investigate enzyme activity and protein interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound is compared to three brominated hydroxyacetophenones from the Handbook of Hydroxyacetophenones () and inferred properties based on substituent effects:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Inferred Properties |

|---|---|---|---|---|---|

| Target Compound | 879053-70-0 | 4-methoxy, 2,5-dimethyl, propan-1-one | C₁₂H₁₅BrO₂ | 287.15 | Lower polarity due to methoxy; moderate solubility in organic solvents. |

| 2-Bromo-1-(2-hydroxy-4,6-dimethylphenyl)ethanone | 180154-50-1 | 2-hydroxy, 4,6-dimethyl, ethanone | C₁₀H₁₁BrO₂ | 259.10 | Higher polarity (hydroxy group); increased solubility in polar solvents. |

| 2-Bromo-1-(4-hydroxy-2,5-dimethylphenyl)ethanone | 67029-80-5 | 4-hydroxy, 2,5-dimethyl, ethanone | C₁₀H₁₁BrO₂ | 259.10 | Intermediate polarity; potential for hydrogen bonding. |

| 2-Bromo-1-(4-ethyl-3-hydroxyphenyl)ethanone | 107584-78-1 | 4-ethyl, 3-hydroxy, ethanone | C₁₀H₁₁BrO₂ | 259.10 | Enhanced lipophilicity (ethyl group); reduced crystallinity. |

Key Differences and Trends

Polarity and Solubility: The target compound’s methoxy group reduces polarity compared to hydroxy-substituted analogs, lowering solubility in polar solvents (e.g., water, ethanol) but improving compatibility with non-polar solvents (e.g., dichloromethane). Hydroxy-containing analogs (e.g., CAS 180154-50-1) exhibit higher solubility in polar media due to hydrogen bonding . The ethyl group in CAS 107584-78-1 increases lipophilicity, favoring solubility in hydrophobic environments .

Reactivity :

- Bromine at the β-position in the target compound enhances its susceptibility to nucleophilic substitution (e.g., SN2 reactions). Steric hindrance from the 2,5-dimethyl groups may slow reaction kinetics compared to less-substituted analogs.

- Hydroxy groups in analogs (e.g., CAS 67029-80-5) can act as leaving groups or participate in acid-base reactions, broadening synthetic utility .

Thermal Properties: Hydroxy-substituted compounds likely have higher melting points due to intermolecular hydrogen bonding. The target compound’s methoxy group and propanone chain may lower its melting point, though experimental data is unavailable .

Research Findings and Methodological Considerations

生物活性

2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-propan-1-one is a compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its biological activity. This article reviews existing literature and research findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a propanone backbone, contributing to its chemical reactivity. The presence of the dimethyl and methoxy substituents may influence its lipophilicity and interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its potential as a therapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR) | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

The mechanisms by which this compound exerts its biological effects are still being elucidated. Notably:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cells, providing a basis for its potential use in cancer therapy .

- Antibacterial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study assessed the efficacy of various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that certain modifications enhanced antibacterial potency .

- Cytotoxic Effects in Cancer Cells : Research indicated that this compound induced apoptosis in specific cancer cell lines. The apoptotic pathway was activated through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production .

Table 2: Case Study Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。